1,4-Pentanediol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentanediol, (R)- is an organic compound with the molecular formula C5H12O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Pentanediol, (R)- can be synthesized through several methods. One common method involves the hydrogenation of pentane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, 1,4-Pentanediol, (R)- is often produced through the catalytic hydrogenation of pentane-1,4-dione. This process is optimized for large-scale production and involves the use of advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediol, (R)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentane-1,4-dione.
Reduction: It can be reduced to form pentane.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Pentane-1,4-dione.
Reduction: Pentane.
Substitution: Chlorinated derivatives of pentane.
Scientific Research Applications
1,4-Pentanediol, (R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-Pentanediol, (R)- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, which can influence the compound’s reactivity and interactions. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diol: Similar in structure but with one less carbon atom.
Hexane-1,6-diol: Similar in structure but with one more carbon atom.
Propane-1,3-diol: Similar in structure but with two less carbon atoms.
Uniqueness
1,4-Pentanediol, (R)- is unique due to its specific chain length and the position of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other diols, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
(4R)-pentane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBUAZSRIOKLN-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.